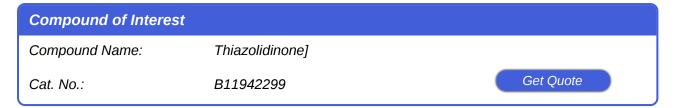




Thiazolidinone Derivatives: Versatile Probes for Chemical Biology Applications

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Thiazolidinone derivatives have emerged as a privileged scaffold in chemical biology and drug discovery, demonstrating a remarkable versatility in probing and modulating biological systems. Their synthetic tractability and diverse biological activities make them ideal starting points for the development of chemical probes to investigate enzyme function, visualize cellular processes, and identify novel therapeutic targets. This document provides detailed application notes and experimental protocols for the use of thiazolidinone derivatives as chemical biology probes, with a focus on enzyme inhibition, cellular imaging, and activity-based protein profiling.

Thiazolidinone Derivatives as Enzyme Inhibitors

Thiazolidinone-based compounds have been successfully developed as inhibitors for a wide range of enzymes, including kinases, phosphatases, and proteases. Their mechanism of action often involves targeting the active site or allosteric pockets, leading to modulation of enzyme activity.

Quantitative Data: Inhibition of Various Enzymes by Thiazolidinone Derivatives

The following tables summarize the inhibitory activities (IC₅₀ values) of various thiazolidinone derivatives against different classes of enzymes.



Table 1: Inhibition of Phosphoinositide 3-Kinases (PI3K) by Thiazolidinone Derivatives[1]

Compound	ΡΙ3Κα ΙС50 (μΜ)	PI3Ky IC50 (μM)
8	0.8	1.8
9	0.9	2.5
10	0.9	2.8
13	8.8	0.8
14	3.0	0.3
16	2.2	0.1
17	1.1	0.1
19	0.5	0.5
20	2.1	0.1
40	1.5	0.2
41	3.2	0.2
43	0.8	3.5
44	0.9	4.1

Table 2: Inhibition of Cysteine Proteases by 1,2,4-Thiadiazolidin-3,5-dione (THIA) Derivatives[2]



Compound	Papain IC₅o (nM)	Cathepsin L IC50 (nM)	3CLpro IC₅₀ (nM)	PLpro IC50 (nM)
THIA-1	1100 ± 100	1800 ± 200	120 ± 10	110 ± 10
THIA-2	1500 ± 100	2500 ± 200	110 ± 10	100 ± 10
THIA-3	80 ± 10	120 ± 10	100 ± 10	90 ± 10
THIA-4	70 ± 10	110 ± 10	90 ± 10	80 ± 10
THIA-5	60 ± 10	90 ± 10	50 ± 10	40 ± 10
THIA-6	50 ± 10	80 ± 10	10 ± 1	9 ± 1
THIA-7	40 ± 10	70 ± 10	9 ± 1	8 ± 1
THIA-8	2000 ± 200	3000 ± 300	130 ± 10	120 ± 10
THIA-9	90 ± 10	130 ± 10	110 ± 10	100 ± 10
THIA-10	30 ± 10	60 ± 10	8 ± 1	7 ± 1

Table 3: Inhibition of Matrix Metalloproteinase-9 (MMP-9) by 4-Thiazolidinone Derivatives[3][4]

Compound	Substituent (R)	IC50 (μM)
13	-Н	7.99 ± 0.65
14	-CH₃	9.01 ± 0.45
15	-OCH₃	6.82 ± 0.95
16	-F	17.15 ± 1.92
17	-CF₃	Not active
18	-CI	16.12 ± 1.23
19	-NO2	22.05 ± 1.42
22	-OH	0.30 ± 0.05
23	-СООН	0.04 ± 0.01



Table 4: Inhibition of Dual Specificity Phosphatase 22 (DUSP22) by Thiazolidinone Derivatives[5]

Compound	IC50 (nM)
4-[5-(4-Fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid	4200.0
4-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]benzoic acid	18000.0

Experimental Protocol: Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of thiazolidinone derivatives against a target enzyme using a fluorescence-based assay.

Materials:

- Purified target enzyme
- Thiazolidinone inhibitor stock solution (e.g., 10 mM in DMSO)
- Fluorogenic enzyme substrate
- Assay buffer (enzyme-specific)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare Reagent Solutions:
 - Dilute the purified enzyme to the desired working concentration in assay buffer.
 - Prepare a serial dilution of the thiazolidinone inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).



• Prepare the fluorogenic substrate at the desired working concentration in assay buffer.

Assay Setup:

- \circ To the wells of the 96-well plate, add 50 μ L of the serially diluted thiazolidinone inhibitor or vehicle control (assay buffer with the same final DMSO concentration).
- Add 25 μL of the diluted enzyme solution to each well.
- Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

Initiate Reaction:

 Add 25 μL of the fluorogenic substrate solution to each well to initiate the enzymatic reaction.

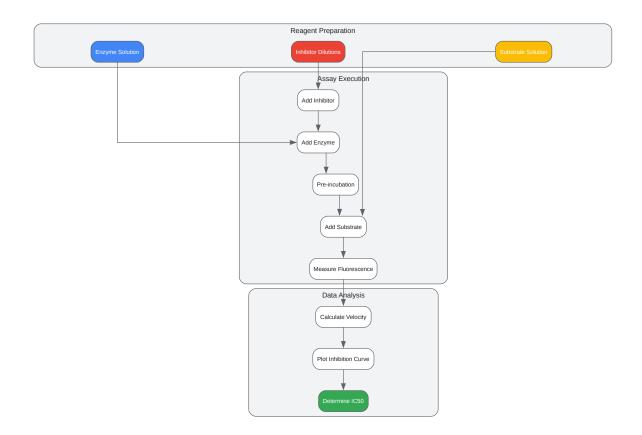
Measure Fluorescence:

- Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.
- Monitor the increase in fluorescence intensity over time (kinetic read) or at a single endpoint after a specific incubation period.

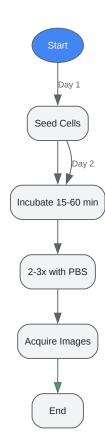
Data Analysis:

- Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.
- Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

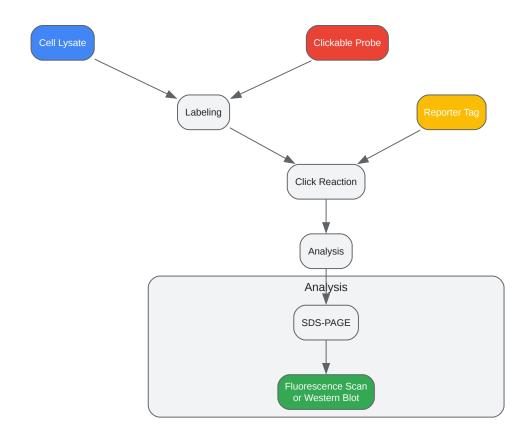




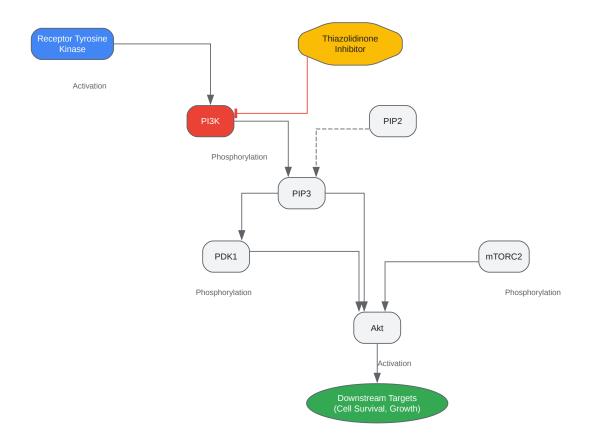




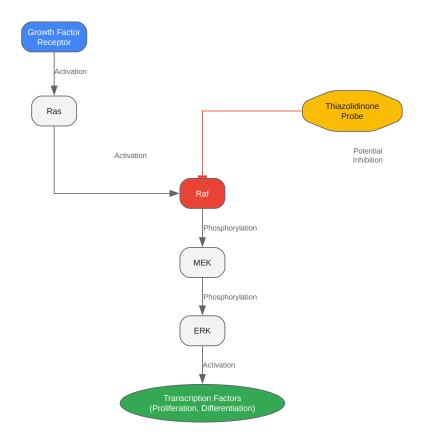












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